molecular formula C15H22N4O2 B2766273 N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide CAS No. 2034272-90-5

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Cat. No. B2766273
M. Wt: 290.367
InChI Key: SYCZSBXPKWPRHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

The synthesis of such compounds involves complex chemical reactions. While specific synthesis methods for “N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide” are not available in the retrieved papers, similar compounds have been synthesized in various studies . For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .

Scientific Research Applications

Synthesis and Anti-angiogenic Activity

One study involved the synthesis of novel piperidine carboxamide derivatives, including those with pyrimidin-2-ylamino phenyl side chains, which were evaluated for their anti-angiogenic and DNA cleavage activities. These compounds were found to efficiently block the formation of blood vessels in vivo and exhibited significant anti-angiogenic and DNA cleavage activities, suggesting their potential as anticancer agents due to their dual mode of action (Vinaya et al., 2017).

Metabolism and Pharmacokinetics

Another study focused on the metabolism, excretion, and pharmacokinetics of a dipeptidyl peptidase IV inhibitor with a pyrimidin-2-yl piperazine moiety. This research provided detailed insights into the metabolic pathways and elimination processes of this compound in rats, dogs, and humans, highlighting its potential for treating type 2 diabetes (Raman K. Sharma et al., 2012).

Anticancer Activity

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) as an orally active histone deacetylase inhibitor was reported. This compound selectively inhibits HDACs 1-3 and 11, demonstrating significant antitumor activity in vivo and indicating its promise as an anticancer drug (Nancy Z. Zhou et al., 2008).

Potential Antipsychotic Agents

Heterocyclic analogues of piperidine carboxamides were evaluated as potential antipsychotic agents. Some derivatives showed potent in vivo activities comparable to existing medications, indicating their potential as backup compounds for antipsychotic therapy (M. H. Norman et al., 1996).

properties

IUPAC Name

N-cyclopentyl-3-pyrimidin-2-yloxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c20-15(18-12-5-1-2-6-12)19-10-3-7-13(11-19)21-14-16-8-4-9-17-14/h4,8-9,12-13H,1-3,5-7,10-11H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCZSBXPKWPRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)N2CCCC(C2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

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